

Introduction: The Significance of the Piperidine Scaffold and its Functionalized Derivatives

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Compound of Interest

Compound Name:	<i>1-(6-Bromohexyl)piperidine hydrobromide</i>
CAS No.:	88805-98-5
Cat. No.:	B3295525

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The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and bioactive molecules.[1][2] This six-membered heterocyclic amine is valued for its ability to confer favorable physicochemical properties upon a molecule, such as modulating lipophilicity and water solubility, providing a stable structural motif, and improving pharmacokinetic profiles (ADME) while often reducing toxicity.[1] Its conformational flexibility allows it to adapt to the steric demands of biological targets, enhancing drug-receptor interactions.[1]

This guide focuses on a specific, functionalized derivative: **1-(6-Bromohexyl)piperidine hydrobromide**. This compound is not merely a piperidine derivative but a versatile chemical intermediate. The presence of a six-carbon alkyl chain terminating in a bromine atom provides a reactive "handle" for synthetic chemists. This allows for the strategic introduction of the piperidinyl group into larger, more complex molecules, making it a valuable building block in the synthesis of novel therapeutic agents and research tools. The hydrobromide salt form enhances its stability and water solubility, facilitating its use in various reaction conditions.[3]

Section 1: Chemical Structure and Physicochemical Properties

1-(6-Bromohexyl)piperidine hydrobromide consists of a piperidine ring where the nitrogen atom is alkylated by a hexyl chain, with a bromine atom at the terminal position. The molecule is supplied as a hydrobromide salt, where the piperidine nitrogen is protonated and ionically bonded to a bromide anion.

Caption: Chemical structure of **1-(6-Bromohexyl)piperidine hydrobromide**.

Table 1: Physicochemical Properties of **1-(6-Bromohexyl)piperidine Hydrobromide**

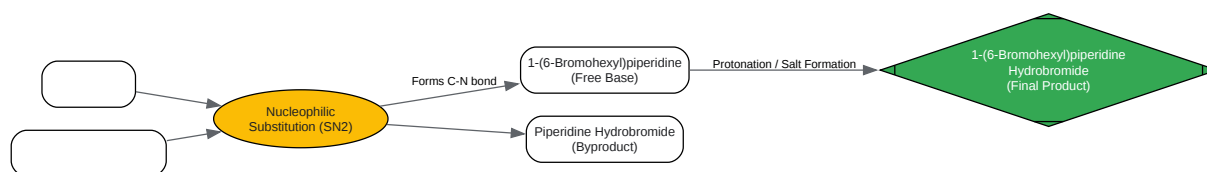
Property	Value	Source
Molecular Formula	C ₁₁ H ₂₃ Br ₂ N	PubChem
Molecular Weight	333.12 g/mol	PubChem
Canonical SMILES	C1CCN(CC1)CCCCCBr.Br	PubChem
InChIKey	YLNJVILHHCYQEZ- UHFFFAOYSA-N	PubChem
Appearance	Typically a white to off-white crystalline solid	[3]
Solubility	Soluble in water	[3]
CAS Number	179743-34-3	PubChem

Section 2: Synthesis and Reaction Mechanisms

The synthesis of piperidine derivatives is a well-established area of organic chemistry.[4][5][6] **1-(6-Bromohexyl)piperidine hydrobromide** is typically synthesized via a nucleophilic substitution reaction between piperidine and a dihaloalkane, such as 1,6-dibromohexane.

Causality of Experimental Design: The choice of 1,6-dibromohexane is strategic. Using a large excess of the dihaloalkane favors the mono-alkylation product over the di-alkylation product (where a second piperidine molecule would displace the second bromine atom). The reaction is

typically performed in a suitable solvent and may be heated to increase the reaction rate. The final product is then isolated as the hydrobromide salt.



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Caption: General synthetic workflow for **1-(6-Bromoethyl)piperidine hydrobromide**.

Protocol: Generalized Synthesis

A one-pot route can be employed for convenience and efficiency.[5]

- **Reaction Setup:** To a solution of 1,6-dibromohexane (e.g., 5 equivalents) in a suitable solvent like ethanol or acetonitrile, add piperidine (1 equivalent).
- **Reaction Conditions:** The mixture is stirred, often under reflux, for several hours to drive the reaction to completion.[7] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up and Isolation:** After cooling, the solvent is removed under reduced pressure. The resulting residue contains the desired product, unreacted dibromohexane, and piperidine hydrobromide.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to isolate the 1-(6-bromoethyl)piperidine free base.
- **Salt Formation:** The purified free base is dissolved in a solvent like ether, and a solution of hydrobromic acid is added to precipitate the final hydrobromide salt, which is then filtered and dried.

Section 3: Applications in Medicinal Chemistry and Drug Development

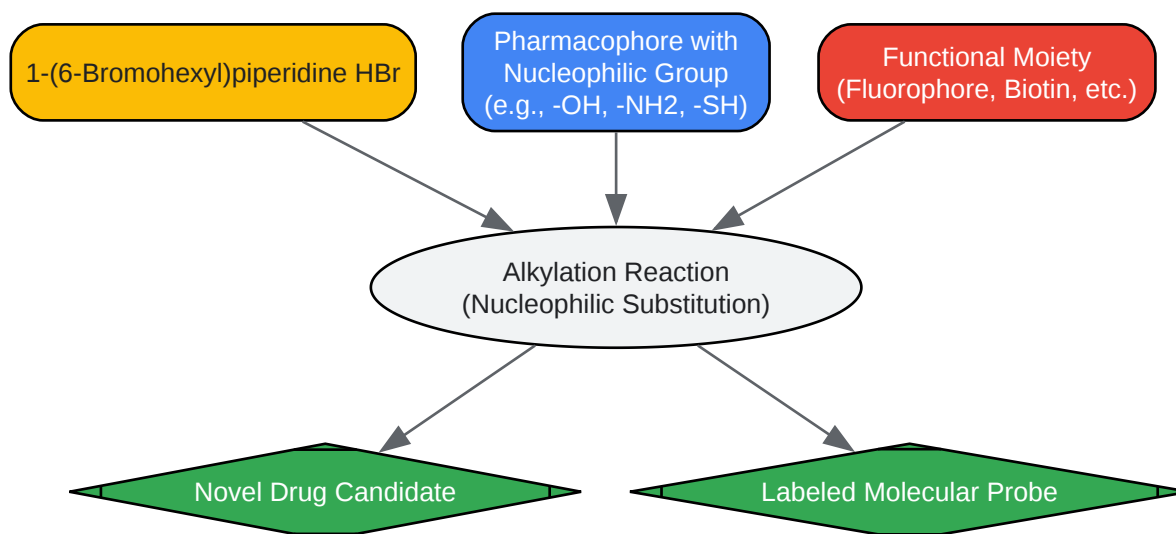
The true utility of **1-(6-Bromohexyl)piperidine hydrobromide** lies in its role as a versatile building block. The piperidine moiety imparts desirable drug-like properties, while the bromohexyl linker allows for covalent attachment to other molecular scaffolds.^{[1][8]}

1. **Synthesis of Novel Bioactive Compounds:** The terminal bromine is a good leaving group, making the compound an excellent substrate for further nucleophilic substitution reactions. Researchers can use it to connect the piperidine ring to various pharmacophores, including those targeting:

- **Central Nervous System (CNS) Disorders:** Piperidine is a key component in many antipsychotics, analgesics, and drugs for Alzheimer's disease.^{[2][8][9]}
- **Cancer:** Many anticancer agents incorporate the piperidine structure.^{[1][8]}
- **Infectious Diseases:** The scaffold is found in various antimicrobial and antiparasitic drugs.^{[1][10]}

2. **Development of Molecular Probes and Ligands:** The compound can be used to synthesize targeted molecular probes. For example, the bromohexyl chain could be used to attach a fluorescent dye or a biotin tag to a piperidine-based ligand, enabling its use in biochemical assays to study receptor binding and localization.

3. **Fragment-Based Drug Discovery (FBDD):** In FBDD, small molecular fragments are screened for binding to a biological target.^{[11][12]} **1-(6-Bromohexyl)piperidine hydrobromide** can be used to "grow" a fragment hit by linking it to the initial fragment, extending into an adjacent pocket of the target protein to improve binding affinity and selectivity. The hexyl chain provides flexibility and appropriate length for spanning such distances.



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Caption: Role as an intermediate in synthesizing drug candidates and molecular probes.

Section 4: Safety, Handling, and Storage

As with any reactive chemical, proper handling of **1-(6-Bromoethyl)piperidine hydrobromide** is crucial. The safety profile is influenced by both the piperidine moiety and the alkyl bromide. Piperidine itself is toxic, flammable, and corrosive.[13][14] Alkyl bromides can be irritating and act as alkylating agents.

Table 2: Hazard and Safety Information

Category	Recommendation	Citation
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood.	[13][15]
Hazards	Causes skin and serious eye irritation. May cause respiratory irritation. Toxic if swallowed or absorbed through the skin.	[13][15]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.	[13][15]
First Aid (Skin)	Remove contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention.	[13]
Handling	Avoid contact with skin and eyes. Avoid breathing dust or vapors. Keep away from heat and sources of ignition.	[13]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.	[13]
Disposal	Dispose of as special waste through a licensed disposal company, observing all federal, state, and local environmental regulations.	[13][15]

Conclusion

1-(6-Bromohexyl)piperidine hydrobromide is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its structure combines the beneficial properties of the piperidine scaffold with a versatile reactive linker, providing a straightforward route to novel and complex molecules. For researchers in drug discovery, understanding the properties, synthesis, and safe handling of this compound opens up numerous possibilities for developing next-generation therapeutics, molecular probes, and other high-value chemical entities. Its continued use as a key building block underscores the enduring importance of strategic molecular design in advancing science.

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